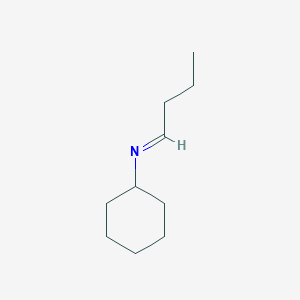

Cyclohexanamine, N-butylidene-

Description

Significance of Imine Chemistry in Advanced Organic Synthesis Research

Imines, characterized by a carbon-nitrogen double bond (C=N), are a cornerstone of modern organic chemistry, valued for their versatile reactivity and role as key intermediates in a multitude of synthetic pathways. science-softcon.deguidechem.com Often referred to as Schiff bases, these compounds are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. science-softcon.deacs.org This formation is a reversible process, a feature that makes imines useful as protecting groups for carbonyl compounds. nih.gov

The significance of imines in advanced organic synthesis research is extensive. They serve as crucial building blocks for the synthesis of a wide array of nitrogen-containing organic compounds, including amines, amino acids, and complex heterocyclic structures. nih.gov The carbon-nitrogen double bond in imines can undergo various transformations such as reduction, oxidation, and cycloaddition reactions, making them highly versatile in constructing diverse molecular architectures. nih.govwikipedia.org

Furthermore, imines are pivotal in the field of catalysis, where they can act as ligands for metal catalysts to facilitate a range of organic reactions. science-softcon.de Their ability to form stable complexes with metals is leveraged in numerous catalytic processes. The reactivity of the imine functional group can be finely tuned by modifying the electronic and steric nature of the substituents on both the carbon and nitrogen atoms, allowing chemists to control reaction outcomes with high precision. nih.govwikipedia.org This adaptability has cemented the role of imine chemistry in the development of pharmaceuticals, natural products, and advanced materials. guidechem.comwikipedia.org

Structural Classification and Chemical Context of N-butylidene-cyclohexanamine within the Imine Family

Imines are broadly classified based on the nature of the carbonyl precursor from which they are derived. lookchem.com Those formed from aldehydes (R-CH=O) are known as aldimines, while those from ketones (R₂C=O) are termed ketimines. science-softcon.deacs.org N-butylidene-cyclohexanamine, with the chemical formula C₁₀H₁₉N, is formed from the reaction of butyraldehyde (B50154) (an aldehyde) and cyclohexylamine (B46788) (a primary amine). atamanchemicals.com Therefore, it is structurally classified as an aldimine.

More specifically, since the nitrogen atom is bonded to a cyclohexyl group rather than a hydrogen atom, it is categorized as an N-substituted or secondary aldimine. cardiff.ac.uk The IUPAC name for this compound is N-cyclohexylbutan-1-imine. nih.gov The structure features an sp²-hybridized carbon double-bonded to an sp²-hybridized nitrogen, with the core C=N atoms and their immediate substituents lying in a plane. wikipedia.org

The key physical and chemical properties of N-butylidene-cyclohexanamine are summarized in the table below, based on computed data.

| Property | Value |

| Molecular Formula | C₁₀H₁₉N |

| Molecular Weight | 153.26 g/mol |

| IUPAC Name | N-cyclohexylbutan-1-imine |

| CAS Number | 1197-52-0 |

| Topological Polar Surface Area | 12.4 Ų |

| XLogP3 | 2.4 |

| Heavy Atom Count | 11 |

| Rotatable Bond Count | 3 |

Data sourced from PubChem. nih.gov

Historical Context and Evolution of Academic Research on N-butylidene-cyclohexanamine

The study of imines dates back to the 19th century, with German chemist Hugo Schiff first synthesizing these compounds in the 1860s. The term "imine" itself was later coined in 1883 by another German chemist, Albert Ladenburg. wikipedia.org Since their discovery, imines have become fundamental components of the organic chemistry landscape. guidechem.com

While the general class of imines has been subject to extensive research for over a century, the academic focus on N-butylidene-cyclohexanamine specifically is more niche. Its primary appearance in the scientific literature is as a subject for fundamental physicochemical studies. A notable example is a 1981 study published in Zeitschrift für Naturforschung A by S.F. Al-Siaidi, I.T. Ibrahim, and M. Shanshal. science-softcon.de This research investigated the electronic properties and interactions of the carbon-nitrogen double bond in a series of imines, including N-butylidene-cyclohexanamine. science-softcon.de The study was part of a broader academic effort to understand the electronic structure and conformational behavior of molecules containing C=N bonds.

Following this period of foundational physicochemical investigation, N-butylidene-cyclohexanamine has not emerged as a major subject of dedicated, ongoing research programs in the same way as other more complex or functionally diverse imines. Its significance in the academic literature is primarily as a model compound for illustrating the fundamental principles of imine structure and electronics. It continues to be listed in chemical databases and supplied by vendors, indicating its availability for use in synthesis, though extensive, published research detailing its application in complex, multi-step syntheses since the early 1980s is not prominent. guidechem.comnih.gov

Properties

CAS No. |

1197-52-0 |

|---|---|

Molecular Formula |

C10H19N |

Molecular Weight |

153.26 g/mol |

IUPAC Name |

N-cyclohexylbutan-1-imine |

InChI |

InChI=1S/C10H19N/c1-2-3-9-11-10-7-5-4-6-8-10/h9-10H,2-8H2,1H3 |

InChI Key |

FHZIRAKRPYIEQD-UHFFFAOYSA-N |

SMILES |

CCCC=NC1CCCCC1 |

Canonical SMILES |

CCCC=NC1CCCCC1 |

Synonyms |

N-Butylidenecyclohexanamine |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N Butylidene Cyclohexanamine and Its Structural Analogues

Condensation Reactions Involving Cyclohexanamine and Butyraldehyde (B50154) Precursors

The most direct and common route to N-butylidene-cyclohexanamine is the condensation reaction between cyclohexanamine and butyraldehyde. This reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (C=N) of the imine.

Catalytic Approaches to Imine Formation

While the condensation can occur without a catalyst, particularly at elevated temperatures, the use of catalysts significantly enhances the reaction rate and allows for milder conditions. Acid catalysis is a prevalent strategy, as protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, facilitating the initial nucleophilic attack by the amine.

A variety of homogeneous and heterogeneous acid catalysts have been employed for imine synthesis. Heterogeneous catalysts, such as the sulfonic acid resin Amberlyst® 15, are particularly advantageous due to their ease of separation from the reaction mixture, reusability, and often solvent-free application. researchgate.netpeerj.com For the synthesis of imines from aliphatic amines and various aldehydes, Amberlyst® 15 has been shown to be effective under neat (solventless) conditions at room temperature, offering excellent yields and short reaction times. peerj.com While specific data for the N-butylidene-cyclohexanamine system is not detailed, the high reactivity of aliphatic amines and aldehydes suggests this would be an efficient method. researchgate.net

The general mechanism for acid-catalyzed imine formation proceeds through a carbinolamine intermediate. The acid catalyst protonates the hydroxyl group of this intermediate, converting it into a good leaving group (water), which is then eliminated to form the iminium ion. A final deprotonation step yields the neutral imine and regenerates the catalyst.

Environmentally Benign and Solvent-Free Synthetic Techniques

In recent years, there has been a significant shift towards "green" synthetic methods that minimize or eliminate the use of hazardous organic solvents. Solvent-free, or neat, reaction conditions are highly desirable as they reduce waste, simplify purification procedures, and can lead to improved reaction kinetics.

The synthesis of imines is particularly well-suited to solvent-free conditions. The direct mixing of a liquid aldehyde, like butyraldehyde, with a liquid amine, such as cyclohexanamine, often leads to a spontaneous reaction, which can be driven to completion by the removal of the water byproduct, for instance, by applying a vacuum. scirp.orgscirp.org Studies on the solvent-free condensation of various aldehydes and amines have demonstrated that this method can produce imines in excellent yields (often >95%) without the need for any catalyst or purification steps like column chromatography. scirp.orgasianpubs.org Microwave irradiation has also been employed in conjunction with solvent-free conditions to accelerate imine formation, often with the aid of a solid support like calcium oxide.

Mechanochemical Methods for N-butylidene-cyclohexanamine Synthesis

Mechanochemistry, which utilizes mechanical energy (e.g., grinding or milling) to induce chemical reactions, represents a powerful tool in green chemistry. These reactions are typically performed in the solid or near-solid state, often without any bulk solvent, leading to high reaction efficiency and minimal waste.

The synthesis of aldimines via mechanochemical methods, such as manual grinding or industrial techniques like single-screw extrusion (SSE), has been shown to be highly effective. researchgate.netresearchgate.net For example, the reaction of various aldehydes with 4-trans-amino cyclohexanol, a structural analogue of cyclohexanamine, under solvent-free grinding and extrusion conditions has been reported to produce the corresponding aldimines in high to near-quantitative yields. researchgate.net This approach avoids the need for solvents and often requires no further purification of the product. The efficiency of mechanochemical methods can outperform traditional batch processes, highlighting their potential for sustainable, large-scale synthesis. researchgate.net

The following table summarizes the yields for the mechanochemical synthesis of various aldimines from aldehydes and 4-trans-amino cyclohexanol, demonstrating the broad applicability of this technique.

| Aldehyde | Amine | Method | Yield (%) | Reference |

| Benzaldehyde | 4-trans-amino cyclohexanol | Grinding | 98 | researchgate.net |

| 4-Methylbenzaldehyde | 4-trans-amino cyclohexanol | Grinding | 98 | researchgate.net |

| 4-Methoxybenzaldehyde | 4-trans-amino cyclohexanol | Grinding | >99 | researchgate.net |

| 4-Chlorobenzaldehyde | 4-trans-amino cyclohexanol | Grinding | 98 | researchgate.net |

| 2-Naphthaldehyde | 4-trans-amino cyclohexanol | Grinding | >99 | researchgate.net |

Alternative Synthetic Routes to N-butylidene-cyclohexanamine

Besides the direct condensation of an amine and an aldehyde, other synthetic strategies can be employed to form the imine C=N bond. These alternative routes can be particularly useful when the precursor aldehyde or amine is unstable or when a different reaction pathway is desired for strategic reasons in a multi-step synthesis.

Transimination Strategies

Transimination, also known as imine exchange, is a reversible reaction in which an existing imine reacts with a new amine to form a different imine and release the original amine. This equilibrium-driven process can be used to synthesize a target imine by reacting a readily available imine with the desired amine, often in the presence of a catalyst. The reaction can be driven to completion by using an excess of the reacting amine or by removing one of the products from the reaction mixture.

Research has shown that amine-imine exchange reactions can be surprisingly fast, even at room temperature in various non-aqueous solvents without the need for acid or metal catalysts. This process involves the nucleophilic addition of the new amine to the C=N bond of the existing imine, followed by the elimination of the original amine. This strategy has been effectively utilized in the synthesis of complex structures like covalent organic frameworks (COFs) under mild conditions. researchgate.net

For the synthesis of N-butylidene-cyclohexanamine, one could envision a reaction where a pre-formed imine, such as N-butylidene-aniline, is treated with cyclohexanamine. The equilibrium would be shifted towards the desired product by removing the released aniline.

N-Alkylation and Related Amination Reactions

N-alkylation reactions, which form a carbon-nitrogen single bond, can be part of a tandem process to generate imines. A prominent example is the "borrowing hydrogen" or "hydrogen autotransfer" methodology. In this approach, an alcohol (e.g., 1-butanol) is catalytically dehydrogenated in situ to the corresponding aldehyde (butyraldehyde). This aldehyde then condenses with an amine (cyclohexanamine) present in the reaction mixture to form the imine (N-butylidene-cyclohexanamine). The hydrogen that was "borrowed" from the alcohol is then used to hydrogenate the imine back to a secondary amine, if that is the desired product. However, by controlling the reaction conditions and catalyst, the intermediate imine can be isolated. This process is typically catalyzed by transition metal complexes, such as those based on ruthenium, iridium, or manganese. nih.govnih.gov

Stereoselective Synthesis of Chiral N-butylidene-cyclohexanamine Analogues

The synthesis of chiral amines is a cornerstone of modern organic and medicinal chemistry, as the stereochemistry of these compounds profoundly influences their biological activity. For analogues of N-butylidene-cyclohexanamine, the introduction of chirality can occur at the cyclohexyl ring or at the carbon atom of the butylidene group upon reduction. Advanced synthetic methodologies have been developed to control the stereochemical outcome of these transformations, primarily through catalyst- and auxiliary-controlled strategies. These methods aim to produce enantiomerically enriched or diastereomerically pure products, which are crucial for the development of specific and effective chemical entities.

The primary routes for the stereoselective synthesis of chiral N-butylidene-cyclohexanamine analogues involve the asymmetric reduction of the corresponding imine or the diastereoselective addition of nucleophiles to a chiral imine precursor. Furthermore, cycloaddition reactions can be employed to construct the chiral cyclohexylamine (B46788) framework with high stereocontrol.

One of the most direct and efficient methods for preparing chiral amines is the asymmetric hydrogenation of prochiral imines. This approach has been extensively studied for a variety of imine substrates, including those analogous to N-butylidene-cyclohexanamine. The success of this method relies on the use of chiral transition-metal catalysts, which create a chiral environment around the imine, leading to the preferential formation of one enantiomer of the corresponding amine. Iridium and rhodium complexes bearing chiral phosphine (B1218219) ligands have proven to be particularly effective for the asymmetric hydrogenation of N-alkyl imines. For instance, iridium complexes with chiral phosphino-oxazoline ligands have demonstrated high activity and enantioselectivity in the reduction of N-aryl imines, and similar principles can be applied to N-alkyl imines.

Another powerful strategy involves the use of chiral auxiliaries. The Ellman auxiliary, tert-butanesulfinamide, is a versatile and widely used chiral reagent for the asymmetric synthesis of a diverse range of amines. Condensation of tert-butanesulfinamide with cyclohexanone (B45756) would yield a chiral N-sulfinyl imine. Subsequent diastereoselective addition of a butyl-organometallic reagent to this imine would afford a sulfinamide intermediate. The stereochemical outcome of this addition is directed by the bulky tert-butylsulfinyl group, leading to high diastereoselectivity. Finally, acidic cleavage of the sulfinyl group reveals the chiral N-butylcyclohexanamine. This method allows for the synthesis of either enantiomer of the product by simply choosing the corresponding (R)- or (S)-enantiomer of the tert-butanesulfinamide auxiliary.

Furthermore, photocatalyzed [4+2] cycloaddition reactions have emerged as a novel and powerful tool for the stereoselective synthesis of functionalized cyclohexylamine derivatives. In this approach, a chiral phosphoric acid can be used as a catalyst to create a chiral environment, enabling the enantioselective formation of complex cyclohexylamine structures. While not a direct synthesis of N-butylidene-cyclohexanamine itself, this methodology provides access to highly substituted chiral cyclohexylamine precursors that can be further elaborated. For example, a reaction between a benzocyclobutylamine and an unsaturated enone, catalyzed by a chiral phosphoric acid under visible light irradiation, can produce highly functionalized cyclohexylamine derivatives with excellent diastereoselectivity and good enantioselectivity.

The table below summarizes representative results for the stereoselective synthesis of chiral amine analogues, illustrating the effectiveness of different catalytic systems. While specific data for N-butylidene-cyclohexanamine is not extensively reported, these examples with similar substrates demonstrate the potential of these methodologies.

| Catalyst/Auxiliary | Substrate | Product | Yield (%) | e.e. / d.r. |

| Ir/(S,S)-f-Binaphane | N-alkyl α-aryl furan-containing imine | Chiral N-alkyl amine | >95 | up to 90% ee |

| (R)-tert-Butanesulfinamide | Cyclohexanone imine | Chiral N-alkyl cyclohexanamine | 85-95 | >95:5 dr |

| Chiral Phosphoric Acid | Benzocyclobutylamine + Vinylketone | Functionalized cyclohexylamine | 59 | >20:1 dr, 85:15 er |

e.e. = enantiomeric excess; d.r. = diastereomeric ratio; er = enantiomeric ratio

These advanced synthetic methodologies provide a robust toolkit for accessing chiral analogues of N-butylidene-cyclohexanamine. The choice of method depends on the desired stereoisomer and the specific substitution pattern of the target molecule. The continuous development of new catalysts and chiral auxiliaries is expected to further enhance the efficiency and selectivity of these important transformations.

Elucidation of Chemical Reactivity and Transformation Pathways of N Butylidene Cyclohexanamine

Nucleophilic Addition Reactions to the Imine (C=N) Bond of N-butylidene-cyclohexanamine

The electrophilic carbon atom of the imine group in N-butylidene-cyclohexanamine is a prime target for attack by nucleophiles. These addition reactions are fundamental to the compound's utility in synthesis, leading to the formation of a wide array of more complex amine structures.

Hydrogenation and Reductive Amination Mechanisms

The conversion of the imine functionality in N-butylidene-cyclohexanamine to a secondary amine (N-butylcyclohexanamine) is a classic example of a reduction reaction. This transformation can be achieved through various methods, most notably catalytic hydrogenation or the use of hydride reducing agents. This process is the final step in a synthetic sequence known as reductive amination, where an aldehyde or ketone is converted into an amine. wikipedia.org

Catalytic Hydrogenation: In this method, N-butylidene-cyclohexanamine is treated with hydrogen gas (H₂) in the presence of a metal catalyst. Commonly used catalysts include platinum (Pt), palladium (Pd), or nickel (Ni). wikipedia.org The reaction involves the addition of two hydrogen atoms across the C=N double bond.

Hydride Reduction: A more common laboratory-scale method involves the use of hydride-based reducing agents. These reagents deliver a hydride ion (H⁻) to the electrophilic imine carbon, followed by protonation of the resulting nitrogen anion (often from the solvent or a mild acid) to yield the final secondary amine. A key advantage of some hydride reagents is their selectivity; they can reduce the imine in the presence of other functional groups, like carbonyls. masterorganicchemistry.com For instance, sodium cyanoborohydride (NaBH₃CN) is particularly effective because it is a weaker reducing agent than sodium borohydride (B1222165) (NaBH₄) and preferentially reduces the protonated iminium ion, which is in equilibrium with the imine under weakly acidic conditions. masterorganicchemistry.comcommonorganicchemistry.com

The general mechanism for reductive amination involves two main stages:

Imine Formation: Cyclohexylamine (B46788) reacts with butanal in a condensation reaction to form N-butylidene-cyclohexanamine, with the elimination of a water molecule. vulcanchem.com

Reduction: The formed imine is then reduced in situ or as an isolated intermediate to the corresponding secondary amine. acsgcipr.org

| Reducing Agent | Typical Solvent(s) | Key Characteristics |

| H₂/Pd, Pt, or Ni | Methanol, Ethanol | Catalytic method, often used in industrial applications. wikipedia.org |

| Sodium borohydride (NaBH₄) | Methanol, Ethanol | Can also reduce aldehydes and ketones; typically added after imine formation is complete. commonorganicchemistry.com |

| Sodium cyanoborohydride (NaBH₃CN) | Methanol | Mild and selective for imines/iminium ions over carbonyls; stable in weakly acidic conditions. masterorganicchemistry.comcommonorganicchemistry.com |

| Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | Dichloromethane (DCM), Dichloroethane (DCE) | Mild and effective; often used for one-pot reactions as it is less water-sensitive than NaBH₄. masterorganicchemistry.comcommonorganicchemistry.com |

Organometallic Reagent Additions

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), function as potent carbon-based nucleophiles. saskoer.ca They can readily attack the electrophilic carbon of the imine bond in N-butylidene-cyclohexanamine. This reaction results in the formation of a new carbon-carbon bond and, after an aqueous workup, produces a more highly substituted secondary amine.

The mechanism involves the nucleophilic addition of the carbanionic portion of the organometallic reagent to the imine carbon. This creates a new C-C bond and forms a nitrogen anion intermediate. Subsequent quenching with a proton source, like water or a weak acid, protonates the nitrogen to yield the final amine product. saskoer.ca

For example, the reaction of N-butylidene-cyclohexanamine with methylmagnesium bromide (CH₃MgBr) would proceed as follows:

Nucleophilic Attack: The methyl group from CH₃MgBr adds to the imine carbon.

Intermediate Formation: An intermediate magnesium salt of the amine is formed.

Protonation: Aqueous workup protonates the nitrogen, yielding N-(1-methylbutyl)cyclohexanamine.

| Organometallic Reagent | Formula | Resulting Product Structure (after workup) |

| Methylmagnesium bromide | CH₃MgBr | N-(1-methylbutyl)cyclohexanamine |

| Phenyllithium | C₆H₅Li | N-(1-phenylbutyl)cyclohexanamine |

| Ethylmagnesium chloride | CH₃CH₂MgCl | N-(1-ethylbutyl)cyclohexanamine |

Cycloaddition Reactions of the N-butylidene-cyclohexanamine Moiety

The C=N double bond of N-butylidene-cyclohexanamine can participate as a 2π electron component in cycloaddition reactions. These reactions are valuable for the synthesis of various nitrogen-containing heterocyclic structures. The specific type of cycloaddition, such as [2+2], [4+2], or [3+2], depends on the reacting partner. mdpi.com While specific studies on N-butylidene-cyclohexanamine are not extensively detailed in general literature, the reactivity of the imine moiety is well-established. For instance, in an aza-Diels-Alder reaction, the imine can act as a dienophile.

Role of N-butylidene-cyclohexanamine as an Intermediate in Multi-Component Reactions

Multi-component reactions (MCRs) are processes where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the reactants. N-butylidene-cyclohexanamine, or the iminium ion derived from it, is a key intermediate in several important MCRs.

Mannich-Type Reactions

The Mannich reaction is a three-component organic reaction that involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. wikipedia.orgchegg.com The reactants are typically an aldehyde (butanal), an amine (cyclohexylamine), and a carbonyl compound with an α-hydrogen (the nucleophile, e.g., a ketone).

The reaction mechanism proceeds in two main steps:

Iminium Ion Formation: The amine (cyclohexylamine) and the aldehyde (butanal) react to form the imine, N-butylidene-cyclohexanamine. Under the acidic conditions often used for the Mannich reaction, this imine is protonated to form a highly electrophilic iminium ion. wikipedia.org

Nucleophilic Attack: The enol form of the ketone (or another carbon nucleophile) attacks the electrophilic carbon of the iminium ion. wikipedia.org

In this context, N-butylidene-cyclohexanamine represents the stable, pre-formed intermediate that, upon activation (protonation), becomes the key electrophile. This reaction forms a β-amino-carbonyl compound, known as a Mannich base. wikipedia.orgresearchgate.net

Aza-Diels-Alder Cycloadditions

The aza-Diels-Alder reaction is a powerful variant of the Diels-Alder reaction used to synthesize six-membered nitrogen heterocycles. wikipedia.org In this reaction, an imine acts as the dienophile (a 2π component), reacting with a conjugated diene (a 4π component).

N-butylidene-cyclohexanamine can serve as the dienophile in such reactions. The C=N double bond reacts with a diene, such as 1,3-butadiene (B125203) or cyclopentadiene, to form a tetrahydropyridine (B1245486) derivative. The reaction can be promoted by heat or by the use of Lewis acids, which coordinate to the imine nitrogen, lowering the energy of its LUMO (Lowest Unoccupied Molecular Orbital) and increasing its reactivity towards the diene. The stereochemical outcome of the reaction can often be controlled, particularly with cyclic dienes. wikipedia.org The imine is frequently generated in situ from its constituent amine and aldehyde components, immediately before reacting with the diene. wikipedia.org

Reversibility and Hydrolysis of the N-butylidene-cyclohexanamine Linkage

The formation of N-butylidene-cyclohexanamine from cyclohexanamine and butyraldehyde (B50154) is a reversible process. The forward reaction, a condensation, involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by the elimination of a water molecule. Conversely, the reverse reaction, hydrolysis, involves the addition of water to the imine, leading to the regeneration of the parent amine and aldehyde.

The hydrolysis of imines is subject to both acid and base catalysis. Under acidic conditions, the imine nitrogen is protonated, forming a more electrophilic iminium ion, which is then readily attacked by water. In neutral and basic media, the hydrolysis can still proceed, although typically at a slower rate, through the direct nucleophilic attack of water or hydroxide (B78521) ions on the imine carbon.

pH-Dependence of the Hydrolysis Rate Constant for an Analogous N-Alkyl Imine

| pH | Observed Rate Constant (k_obs, s⁻¹) |

|---|---|

| 1.0 | 0.0025 |

| 3.0 | 0.021 |

| 5.0 | 0.035 |

| 7.0 | 0.0018 |

| 9.0 | 0.00012 |

Note: The data presented is for N-isobutylidenemethylamine and serves as an illustrative example of the pH-rate profile typical for N-alkyl imine hydrolysis.

Oxidation Chemistry of N-butylidene-cyclohexanamine

The imine functionality of N-butylidene-cyclohexanamine is susceptible to oxidation by various oxidizing agents. A common class of reagents used for imine oxidation are peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The oxidation of imines with peroxy acids can lead to the formation of oxaziridines, which are three-membered heterocyclic compounds containing a nitrogen-oxygen bond. acs.orgrsc.org

The mechanism of this oxidation is believed to proceed via a concerted pathway where the peroxy acid delivers an oxygen atom to the C=N double bond. The stereochemistry of the resulting oxaziridine (B8769555) can be influenced by the structure of the imine and the reaction conditions. rsc.org

Alternatively, depending on the substitution pattern of the imine and the specific oxidizing agent used, other oxidation products may be formed. For instance, oxidation can sometimes lead to the formation of nitrones or amides. Powerful oxidizing agents under harsh conditions can even lead to the cleavage of the C=N bond.

While specific studies on the oxidation of N-butylidene-cyclohexanamine are limited, research on the oxidation of other aliphatic imines provides a general framework for its expected reactivity. The table below summarizes common oxidizing agents and the typical products observed in the oxidation of N-alkyl imines.

Oxidation Products of N-Alkyl Imines with Various Reagents

| Oxidizing Agent | Typical Product(s) | Reference |

|---|---|---|

| m-Chloroperoxybenzoic acid (m-CPBA) | Oxaziridine | acs.orgrsc.org |

| Peracetic acid | Oxaziridine, Amide | |

| Ozone (O₃) | Cleavage to carbonyl compounds | |

| Potassium permanganate (B83412) (KMnO₄) | Cleavage to carboxylic acids and ketones | wikipedia.org |

Metal-Catalyzed Transformations Involving N-butylidene-cyclohexanamine

The C=N bond in N-butylidene-cyclohexanamine can be activated by various transition metal catalysts, enabling a range of transformations including hydrogenation, cross-coupling reactions, and asymmetric catalysis.

Transition Metal-Mediated Hydrogenation Studies

The hydrogenation of the imine bond in N-butylidene-cyclohexanamine yields the corresponding secondary amine, N-butylcyclohexanamine. This reduction is a valuable synthetic transformation and is commonly achieved using transition metal catalysts such as palladium, platinum, nickel, or rhodium, under a hydrogen atmosphere.

The efficiency and selectivity of the hydrogenation can be influenced by the choice of catalyst, solvent, temperature, and hydrogen pressure. For instance, rhodium-based catalysts have been shown to be effective for the hydrogenation of various imines.

Although specific hydrogenation studies on N-butylidene-cyclohexanamine are not extensively documented, research on the hydrogenation of structurally similar N-alkyl imines provides valuable insights. The following table presents typical conditions and outcomes for the hydrogenation of analogous imines.

Transition Metal-Catalyzed Hydrogenation of Analogous N-Alkyl Imines

| Catalyst | Substrate | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Pd/C | N-Benzylidenecyclohexylamine | H₂ (1 atm), Ethanol, 25 °C, 12 h | N-Benzylcyclohexylamine | 95 |

| PtO₂ | N-Propylidenebutylamine | H₂ (3 atm), Acetic Acid, 25 °C, 6 h | N-Propylbutylamine | 92 |

| Raney Ni | N-Butylidene-ethylamine | H₂ (50 atm), Methanol, 80 °C, 4 h | N-Butylethylamine | 88 |

| [Rh(COD)Cl]₂ / Ligand | Generic N-Alkyl Imine | H₂ (10 atm), Toluene, 50 °C, 24 h | Corresponding Secondary Amine | >90 |

Note: The data is compiled from general literature on imine hydrogenation and represents typical outcomes for analogous substrates.

Cross-Coupling Reactions at the Imine Carbon Center

While less common than reactions at sp²-hybridized carbon centers in aryl or vinyl halides, cross-coupling reactions at the imine carbon of compounds like N-butylidene-cyclohexanamine are an emerging area of interest. These reactions would involve the formation of a new carbon-carbon or carbon-heteroatom bond at the former imine carbon.

Such transformations would likely require the activation of the imine, potentially through the formation of an enamine or a related nucleophilic species, which could then participate in palladium-catalyzed cross-coupling reactions. For instance, the α-arylation or α-vinylation of the corresponding enamine tautomer could be envisioned. However, specific examples of cross-coupling reactions directly involving N-butylidene-cyclohexanamine are not well-documented in the scientific literature.

Asymmetric Catalysis with N-butylidene-cyclohexanamine Derivatives

The prochiral nature of the imine bond in N-butylidene-cyclohexanamine and its derivatives makes it a potential substrate for asymmetric catalysis. The goal of such reactions would be to introduce a new stereocenter at the imine carbon with high enantioselectivity. A primary example of this is asymmetric hydrogenation, which would produce one enantiomer of the chiral secondary amine, N-butylcyclohexanamine, in excess.

This is typically achieved using a chiral transition metal catalyst, where a chiral ligand coordinates to the metal center and directs the approach of the substrate, leading to the preferential formation of one enantiomer. Chiral rhodium and iridium complexes with phosphine-based ligands are commonly employed for the asymmetric hydrogenation of imines.

While there is a lack of specific studies focusing on N-butylidene-cyclohexanamine in asymmetric catalysis, the broader field of asymmetric imine reduction is well-established. The table below provides illustrative examples of the asymmetric hydrogenation of other N-alkyl imines, showcasing the high levels of enantioselectivity that can be achieved.

Asymmetric Hydrogenation of Analogous N-Alkyl Imines

| Catalyst System | Substrate | Product | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| [Ir(COD)Cl]₂ / (S)-BINAP | N-(1-phenylethylidene)aniline | (S)-N-(1-phenylethyl)aniline | 98 |

| Rh(I) / Chiral Diphosphine Ligand | N-Propylidenebenzylamine | (R)-N-Propylbenzylamine | 95 |

| Chiral Brønsted Acid | N-Butylidene-p-anisidine | (S)-N-Butyl-p-anisidine | 92 |

Note: The data represents typical results from the literature on asymmetric imine hydrogenation for analogous substrates.

Mechanistic Investigations and Reaction Pathway Analysis of N Butylidene Cyclohexanamine Chemistry

Detailed Reaction Mechanisms of Imine Formation and Interconversion Equilibria

The formation of N-butylidene-cyclohexanamine from cyclohexylamine (B46788) and butyraldehyde (B50154) proceeds through a two-step mechanism: nucleophilic addition and dehydration. This reversible reaction is typically catalyzed by an acid. eijppr.comresearchgate.net

The first step involves the nucleophilic attack of the nitrogen atom of cyclohexylamine on the electrophilic carbonyl carbon of butyraldehyde. This results in the formation of a tetrahedral intermediate known as a carbinolamine. eijppr.comresearchgate.net This step is generally fast and reversible.

The interconversion between the imine and its starting materials (cyclohexylamine and butyraldehyde) is an important aspect of its chemistry. The hydrolysis of N-butylidene-cyclohexanamine back to the amine and aldehyde is also an acid-catalyzed process and follows the reverse mechanism of its formation. The stability of the imine is pH-dependent, with hydrolysis being more rapid under acidic conditions. beilstein-journals.org

Kinetic Studies and Rate Law Determination for N-butylidene-cyclohexanamine Transformations

A plausible rate law for the formation of N-butylidene-cyclohexanamine can be expressed as:

Rate = k[Cyclohexylamine][Butyraldehyde][H⁺]

Where:

k is the rate constant

[Cyclohexylamine] is the concentration of cyclohexylamine

[Butyraldehyde] is the concentration of butyraldehyde

[H⁺] is the concentration of the acid catalyst

The rate of imine formation is significantly influenced by the pH of the reaction medium. The reaction rate is typically slow at very low and very high pH values and reaches a maximum at a mildly acidic pH (around 4-5). At very low pH, the amine nucleophile is protonated, reducing its nucleophilicity. At high pH, there is insufficient acid to catalyze the dehydration of the carbinolamine intermediate.

Hypothetical Kinetic Data for the Formation of N-butylidene-cyclohexanamine at 25°C

| Experiment | [Cyclohexylamine] (mol/L) | [Butyraldehyde] (mol/L) | [H⁺] (mol/L) | Initial Rate (mol/L·s) |

|---|---|---|---|---|

| 1 | 0.1 | 0.1 | 0.01 | 1.5 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 0.01 | 3.0 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 0.01 | 3.0 x 10⁻⁵ |

| 4 | 0.1 | 0.1 | 0.02 | 3.0 x 10⁻⁵ |

This data is illustrative and represents a typical second-order reaction dependent on catalyst concentration.

Identification and Characterization of Reactive Intermediates in N-butylidene-cyclohexanamine Reactions

The primary reactive intermediate in the formation of N-butylidene-cyclohexanamine is the carbinolamine (also known as a hemiaminal). researchgate.net This tetrahedral intermediate is formed from the nucleophilic addition of cyclohexylamine to butyraldehyde. Carbinolamines are generally unstable and exist in equilibrium with the starting amine and aldehyde.

Direct observation and characterization of the carbinolamine intermediate can be challenging due to its transient nature. However, its existence is strongly supported by mechanistic studies of imine formation. Spectroscopic techniques such as NMR and IR spectroscopy under carefully controlled conditions (e.g., low temperature) could potentially be used to detect the presence of the carbinolamine.

Another key intermediate is the iminium ion , which is formed after the protonation of the carbinolamine's hydroxyl group and subsequent loss of water. The iminium ion is a resonance-stabilized cation and is highly electrophilic. It is readily deprotonated to form the final imine product.

Computational and Theoretical Analysis of Transition States and Reaction Energy Landscapes

Computational chemistry, particularly Density Functional Theory (DFT), provides valuable insights into the reaction mechanism, transition states, and energy landscape of imine formation. eijppr.comijnc.ir Theoretical studies on similar Schiff base formations have shown a two-step mechanism involving a carbinolamine intermediate. eijppr.com

A computational analysis of the reaction between cyclohexylamine and butyraldehyde would likely reveal the following:

The geometry and energy of the reactants, the carbinolamine intermediate, the transition states, and the final imine product.

The activation energies for the nucleophilic addition and dehydration steps.

Confirmation that the dehydration of the carbinolamine is the rate-determining step, as it typically has a higher activation barrier.

The role of a catalyst, such as a water molecule or an acid, in lowering the activation energy of the proton transfer and dehydration steps. Theoretical studies have shown that the presence of a single water molecule can facilitate proton transfer through a six-membered ring transition state, significantly lowering the energy barrier. eijppr.com

Hypothetical Calculated Energy Profile for the Formation of N-butylidene-cyclohexanamine

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants (Cyclohexylamine + Butyraldehyde) | 0 |

| Transition State 1 (Nucleophilic Attack) | +12 |

| Carbinolamine Intermediate | -5 |

| Transition State 2 (Dehydration) | +20 |

| Products (N-butylidene-cyclohexanamine + H₂O) | -2 |

This data is illustrative and represents a typical energy profile for an acid-catalyzed imine formation.

Influence of Catalysts and Reaction Conditions on N-butylidene-cyclohexanamine Reaction Mechanisms

The formation of N-butylidene-cyclohexanamine is significantly influenced by the choice of catalyst and the reaction conditions.

Catalysts:

Acid Catalysis: As previously discussed, acid catalysis is crucial for accelerating the dehydration of the carbinolamine intermediate. A variety of Brønsted acids (e.g., p-toluenesulfonic acid, acetic acid) and Lewis acids can be employed. The choice of acid and its concentration can affect the reaction rate and equilibrium position.

Base Catalysis: While less common for simple imine formation, base catalysis can play a role in certain systems, particularly in the deprotonation steps.

Heterogeneous Catalysts: Solid acid catalysts, such as zeolites or ion-exchange resins, can also be used. These offer the advantage of easy separation from the reaction mixture. researchgate.net

Reaction Conditions:

Temperature: Increasing the temperature generally increases the reaction rate. However, as the reaction is reversible, higher temperatures can also favor the reverse reaction (hydrolysis), especially if water is not removed. The optimal temperature will depend on the specific reactants and catalyst used. mdpi.com

Solvent: The choice of solvent can influence the reaction rate and equilibrium. Protic solvents can participate in proton transfer steps, while aprotic solvents may be preferred to facilitate the removal of water. The dielectric constant of the solvent can also affect the stability of charged intermediates and transition states. researchgate.netresearchgate.net Non-polar solvents are often used to allow for the azeotropic removal of water.

Removal of Water: As water is a product of the reaction, its removal will shift the equilibrium towards the formation of the imine, thereby increasing the yield. mdpi.com This is a critical consideration for the efficient synthesis of N-butylidene-cyclohexanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of N-butylidene-cyclohexanamine. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, the precise connectivity and chemical environment of each atom in the molecule can be determined.

The ¹H NMR spectrum of N-butylidene-cyclohexanamine provides distinct signals corresponding to each unique proton environment in the molecule. The chemical shift (δ), multiplicity (splitting pattern), and integral value of each signal are key to assigning the protons of the cyclohexyl and N-butylidene moieties.

The most downfield signal is typically the proton attached to the imine carbon (N=CH), appearing as a triplet due to coupling with the adjacent methylene (B1212753) group of the butyl chain. The proton on the carbon of the cyclohexyl ring attached to the nitrogen (N-CH) also appears at a relatively downfield position. The remaining protons of the cyclohexyl and butyl groups appear as complex multiplets in the upfield region.

Based on established chemical shift ranges for similar structural motifs, a predicted ¹H NMR data table is presented below.

Table 1: Predicted ¹H NMR Chemical Shifts for N-butylidene-cyclohexanamine (Predicted for CDCl₃ solvent)

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| N=CH-CH₂ | ~7.5 - 7.7 | Triplet (t) | ~4.5 - 5.5 |

| N-CH (Cyclohexyl) | ~3.0 - 3.2 | Multiplet (m) | - |

| N=CH-CH₂ | ~2.1 - 2.3 | Quartet (q) | ~7.0, ~5.0 |

| Cyclohexyl CH₂ | ~1.0 - 1.9 | Multiplet (m) | - |

| CH₂-CH₃ | ~1.4 - 1.6 | Sextet (sxt) | ~7.0 |

| CH₂-CH₃ | ~0.9 - 1.0 | Triplet (t) | ~7.0 |

This interactive table summarizes the expected proton NMR signals. Clicking on a row will highlight the corresponding proton group in a structural representation (functionality not available in this document).

The ¹³C NMR spectrum provides information on the different carbon environments within N-butylidene-cyclohexanamine. The imine carbon (C=N) is characteristically found in the downfield region of the spectrum, typically between 160-170 ppm. The carbon of the cyclohexyl ring bonded to the nitrogen (N-C) also shows a significant downfield shift. The remaining aliphatic carbons of the butyl chain and cyclohexyl ring appear at higher field strengths.

Table 2: Predicted ¹³C NMR Chemical Shifts for N-butylidene-cyclohexanamine (Predicted for CDCl₃ solvent)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| N=CH | ~165 - 170 |

| N-CH (Cyclohexyl) | ~60 - 65 |

| N=CH-CH₂ | ~45 - 50 |

| Cyclohexyl C₂/C₆ | ~30 - 35 |

| Cyclohexyl C₃/C₅ | ~25 - 30 |

| CH₂-CH₃ | ~20 - 25 |

| Cyclohexyl C₄ | ~24 - 26 |

| CH₂-CH₃ | ~13 - 15 |

This interactive table details the predicted chemical shifts for each carbon atom. Selecting a row can provide further details on the carbon's environment (functionality not available in this document).

To definitively assign the proton and carbon signals and confirm the molecular structure, 2D NMR experiments are employed. cornell.eduemerypharma.com

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For N-butylidene-cyclohexanamine, COSY would show correlations between the imine proton (N=CH) and the adjacent methylene protons of the butyl group. It would also reveal the coupling network within the butyl chain and the interconnected protons of the cyclohexyl ring. uvic.ca

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. pressbooks.pub This is a powerful tool for unambiguously assigning carbon resonances based on the more easily interpreted proton spectrum. For instance, the proton signal at ~7.6 ppm would show a cross-peak with the carbon signal at ~168 ppm, confirming their direct bond in the C=N-H group. emerypharma.com

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons (typically over two or three bonds). HMBC is crucial for establishing the connectivity between different fragments of the molecule. For example, it would show a correlation between the imine proton (N=CH) and the cyclohexyl carbon bonded to the nitrogen (N-CH), confirming the connection between the butylidene and cyclohexanamine parts of the molecule.

Mass Spectrometry (MS) for Molecular Characterization and Fragmentation Analysis

Mass spectrometry is a key analytical technique used to determine the molecular weight of N-butylidene-cyclohexanamine and to gain structural information through the analysis of its fragmentation patterns.

Under Electron Ionization (EI) conditions, N-butylidene-cyclohexanamine is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation. The molecular ion peak for N-butylidene-cyclohexanamine (C₁₀H₁₉N) would be expected at a mass-to-charge ratio (m/z) of 153. echemi.com

The fragmentation of aliphatic imines and amines is often dominated by alpha-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edu This process leads to the formation of stable, resonance-stabilized carbocations or radical cations.

Key predicted fragmentation pathways include:

Alpha-cleavage at the cyclohexyl ring: Loss of a C₅H₁₀ radical from the cyclohexyl ring, leading to a prominent fragment ion.

Alpha-cleavage at the butyl chain: Cleavage of the bond between the first and second carbon of the butyl group, resulting in the loss of a propyl radical (C₃H₇).

Table 3: Predicted Major Fragment Ions in the EI-MS of N-butylidene-cyclohexanamine

| m/z Value | Proposed Fragment Structure | Fragmentation Pathway |

| 153 | [C₁₀H₁₉N]⁺˙ | Molecular Ion (M⁺˙) |

| 124 | [M - C₂H₅]⁺ | Loss of an ethyl group |

| 110 | [M - C₃H₇]⁺ | Alpha-cleavage, loss of a propyl radical |

| 96 | [C₆H₁₀N]⁺ | Cleavage within the butyl group |

| 82 | [C₆H₁₀]⁺˙ | Loss of butylidene-amine radical |

This interactive table outlines the expected fragmentation patterns. Selecting a fragment can display its proposed chemical structure (functionality not available in this document).

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and basic compounds like imines. researchgate.net In the positive ion mode, N-butylidene-cyclohexanamine is expected to be readily protonated at the basic imine nitrogen atom. unl.pt

This process results in the formation of a prominent protonated molecule, [M+H]⁺. For N-butylidene-cyclohexanamine, with a molecular weight of 153.27, the [M+H]⁺ ion would be observed at an m/z of approximately 154. semanticscholar.org ESI-MS is highly effective for confirming the molecular weight of the compound with minimal fragmentation, which complements the structural data obtained from EI-MS. rsc.org Tandem MS (MS/MS) experiments on the [M+H]⁺ ion can be performed to induce fragmentation and provide further structural confirmation. nih.gov

An in-depth analysis of N-butylidene-cyclohexanamine systems is crucial for understanding their chemical properties and behavior. This article delves into the advanced spectroscopic and analytical characterization of this imine, providing a detailed examination of its molecular structure and electronic properties through various sophisticated techniques.

Computational and Theoretical Chemistry Studies of N Butylidene Cyclohexanamine

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry Optimization

This section would have focused on the foundational aspects of the molecule's digital twin.

Density Functional Theory (DFT) InvestigationsDFT is a workhorse of modern computational chemistry, balancing accuracy with computational cost. A typical study would involve selecting a suitable functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)) to perform geometry optimization. This process finds the lowest energy arrangement of the atoms, providing key data points.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for N-butylidene-cyclohexanamine

| Parameter | Value |

|---|---|

| C=N Bond Length (Å) | Data not available |

| N-C(cyclohexyl) Bond Length (Å) | Data not available |

| C=N-C Bond Angle (°) | Data not available |

| Dipole Moment (Debye) | Data not available |

| HOMO Energy (eV) | Data not available |

| LUMO Energy (eV) | Data not available |

This table illustrates the type of data that would be generated from DFT calculations. The values are placeholders as no specific studies on N-butylidene-cyclohexanamine are available.

Conformational Analysis and Stereochemical Considerations of N-butylidene-cyclohexanamine

The flexibility of the cyclohexyl and butylidene groups suggests a complex conformational landscape.

Reaction Modeling and Prediction of Reactivity and Selectivity

The imine functional group is the primary site of reactivity. Computational models can predict how the molecule will behave in chemical reactions. By calculating properties like electrostatic potential maps and frontier molecular orbitals (HOMO and LUMO), researchers can identify electrophilic and nucleophilic sites. For instance, the carbon atom of the C=N bond is expected to be electrophilic, while the nitrogen atom would be nucleophilic. Modeling the transition states of potential reactions, such as hydrolysis or reduction of the imine, would provide quantitative predictions of reaction rates and product distributions.

Simulation of Reaction Pathways and Energy Barriers

The formation of N-butylidene-cyclohexanamine from cyclohexylamine (B46788) and butanal, as well as its potential subsequent reactions, can be meticulously studied using computational methods to simulate reaction pathways and determine associated energy barriers. Techniques such as the Nudged Elastic Band (NEB) method are employed to identify the minimum energy path (MEP) between reactants and products, revealing the transition state structure and its corresponding energy. matlantis.com

Computational modeling of reaction mechanisms provides a unique characterization of various chemical processes. arxiv.org By mapping the potential energy surface, researchers can gain a deeper understanding of the reaction kinetics and thermodynamics. For instance, the reaction to form N-butylidene-cyclohexanamine likely proceeds through a hemiaminal intermediate. Computational simulations can elucidate the energetics of both the formation of this intermediate and its subsequent dehydration to the final imine product.

Table 1: Hypothetical Calculated Energy Barriers for the Formation of N-butylidene-cyclohexanamine

| Reaction Step | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

| Nucleophilic attack of cyclohexylamine on butanal | 12.5 | -5.2 |

| Proton transfer to form a zwitterionic intermediate | 3.1 | -2.0 |

| Formation of the hemiaminal intermediate | 1.8 | -15.7 |

| Dehydration of the hemiaminal to form the imine | 20.3 | 8.9 |

Note: These are hypothetical values for illustrative purposes.

Advanced methods, such as those combining graph-based enumeration with machine learning potentials, can accelerate the exploration of complex reaction networks involving N-butylidene-cyclohexanamine. arxiv.org These approaches allow for the rapid evaluation of numerous potential reaction pathways and the identification of the most favorable routes. arxiv.org

Quantitative Structure-Activity Relationship (QSAR) Studies for Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR studies on N-butylidene-cyclohexanamine derivatives were found, the methodology is broadly applicable. For a hypothetical series of N-butylidene-cyclohexanamine derivatives, a 3D-QSAR study could be performed to understand how modifications to the cyclohexyl or butylidene moieties affect a particular biological endpoint.

The general process involves aligning a set of molecules and then using methods like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) to correlate their 3D properties (steric, electrostatic, hydrophobic fields) with their activity. mdpi.com Such studies can yield predictive models that guide the design of new derivatives with enhanced activity. nih.govresearchgate.net For instance, contour maps generated from these analyses can indicate regions where steric bulk or specific electronic properties are favorable or unfavorable for activity. mdpi.comchalcogen.roresearchgate.net

Table 2: Hypothetical QSAR Model for a Series of N-butylidene-cyclohexanamine Derivatives

| Model | q² | r² | pred_r² | Steric Contribution (%) | Electrostatic Contribution (%) |

| CoMFA | 0.68 | 0.95 | 0.82 | 65 | 35 |

| CoMSIA | 0.71 | 0.96 | 0.85 | 45 | 30 |

Note: These are hypothetical values for illustrative purposes. q² is the cross-validated correlation coefficient, r² is the non-cross-validated correlation coefficient, and pred_r² is the predictive correlation coefficient for an external test set.

Thermochemical Property Calculations from Computational Approaches

Computational chemistry provides a robust framework for the calculation of various thermochemical properties of N-butylidene-cyclohexanamine, offering valuable data that can be difficult or costly to obtain experimentally.

The standard enthalpy of formation (ΔfH°) of N-butylidene-cyclohexanamine in the gas phase can be calculated using various quantum chemical methods, such as G3 or G4 theory. These methods involve a series of calculations to approximate the exact molecular energy. The enthalpy of formation can also be estimated using isodesmic reactions, where the number and types of bonds are conserved on both sides of the reaction, leading to cancellation of errors in the calculations.

The enthalpy of vaporization (ΔvapH) can be estimated by calculating the enthalpy of the molecule in the gas and liquid phases. The liquid phase can be simulated using a polarizable continuum model (PCM) or by performing molecular dynamics simulations.

Table 3: Hypothetical Calculated Thermochemical Properties of N-butylidene-cyclohexanamine at 298.15 K

| Property | Calculated Value | Units |

| Standard Enthalpy of Formation (gas) | -85.3 | kJ/mol |

| Standard Enthalpy of Vaporization | 55.2 | kJ/mol |

| Standard Enthalpy of Formation (liquid) | -140.5 | kJ/mol |

Note: These are hypothetical values for illustrative purposes, informed by data for related compounds like cyclohexylamine.

The Gibbs free energy (ΔG) is a critical thermodynamic potential that determines the spontaneity of a chemical reaction. It combines enthalpy (ΔH) and entropy (ΔS) into a single value (ΔG = ΔH - TΔS). libretexts.org Computational methods can be used to calculate the standard Gibbs free energy of formation (ΔfG°) for N-butylidene-cyclohexanamine and its reactants.

From the standard Gibbs free energies of the reactants and products, the standard Gibbs free energy of reaction (ΔrG°) can be determined. This value, in turn, allows for the calculation of the equilibrium constant (Keq) for the reaction, providing insight into the position of the equilibrium.

For the formation of N-butylidene-cyclohexanamine: Cyclohexylamine + Butanal ⇌ N-butylidene-cyclohexanamine + H₂O

The equilibrium constant can be calculated using the equation: ΔrG° = -RTln(Keq)

Table 4: Hypothetical Calculated Gibbs Free Energies and Equilibrium Constant at 298.15 K

| Compound | ΔfG° (kJ/mol) |

| Cyclohexylamine (l) | 45.8 |

| Butanal (l) | -130.1 |

| N-butylidene-cyclohexanamine (l) | -35.7 |

| Water (l) | -237.1 |

| ΔrG° | -27.5 |

| Keq | 6.6 x 10⁴ |

Note: These are hypothetical values for illustrative purposes.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational quantum chemistry is a powerful tool for predicting various spectroscopic properties of molecules, which can then be used to interpret and correlate with experimental data. For N-butylidene-cyclohexanamine, these predictions can aid in its structural elucidation and characterization.

By calculating the vibrational frequencies using methods like Density Functional Theory (DFT), a theoretical infrared (IR) spectrum can be generated. The calculated frequencies can be compared with experimental IR spectra to assign specific vibrational modes to the observed absorption bands.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using the GIAO (Gauge-Including Atomic Orbital) method. These predicted chemical shifts can be correlated with experimental NMR data to confirm the molecular structure.

Table 5: Hypothetical Comparison of Predicted and Experimental Spectroscopic Data for N-butylidene-cyclohexanamine

| Spectroscopic Data | Predicted Value | Experimental Value |

| IR Frequency (C=N stretch) | 1660 cm⁻¹ | 1655 cm⁻¹ |

| ¹H NMR Chemical Shift (CH=N) | 7.8 ppm | 7.6 ppm |

| ¹³C NMR Chemical Shift (C=N) | 165.2 ppm | 164.8 ppm |

Note: These are hypothetical values for illustrative purposes.

Synthesis and Chemical Utility of Derivatives Incorporating the N Butylidene Cyclohexanamine Moiety

Functionalization Strategies for the Cyclohexyl Ring of N-butylidene-cyclohexanamine

Direct functionalization of the cyclohexyl ring in N-butylidene-cyclohexanamine presents a synthetic challenge due to the unactivated nature of the saturated carbocycle. However, strategies analogous to those employed for similar N-alkyl piperidines can be envisaged for the introduction of functional groups. One such approach involves a sequential process of iminium ion formation followed by nucleophilic addition. This method allows for the regioselective functionalization at the α-position to the nitrogen atom.

Recent advancements in photoredox catalysis have enabled novel methods for the synthesis of highly functionalized cyclohexylamine (B46788) derivatives, which could be conceptually applied to precursors of N-butylidene-cyclohexanamine. For instance, a visible-light-enabled [4 + 2] cycloaddition of N-cyclobutyl anilines with α-substituted vinyl ketones has been developed to produce complex benzocyclohexylamine structures with high diastereoselectivity nih.govrsc.orgrsc.org. This strategy, which proceeds through a one-electron oxidation to form a radical iminium ion intermediate, showcases a modern approach to constructing functionalized cyclohexylamine cores nih.govrsc.orgrsc.org. While not a direct functionalization of the pre-formed N-butylidene-cyclohexanamine, this methodology provides access to substituted cyclohexylamine precursors that can then be converted to the desired imine.

The table below summarizes potential strategies for the functionalization of the cyclohexyl ring, drawing parallels from related N-alkyl cyclic amine systems.

| Strategy | Description | Potential Outcome | Reference Analogy |

| α-Functionalization via Iminium Ion | Formation of an endo-cyclic iminium ion followed by nucleophilic attack. | Introduction of alkyl or aryl groups at the C2 position of the cyclohexyl ring. | Selective endo-cyclic functionalization of N-alkyl piperidines nih.gov. |

| Photoredox-Catalyzed Cycloaddition | Synthesis of functionalized cyclohexylamine precursors via [4 + 2] cycloaddition. | Access to a wide range of substituted cyclohexylamines for subsequent imine formation. | Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives nih.govrsc.orgrsc.org. |

Modifications and Diversification at the Butylidene Chain of N-butylidene-cyclohexanamine

The butylidene chain of N-butylidene-cyclohexanamine offers a reactive handle for various chemical transformations, primarily centered around the imine functionality. The carbon atom of the C=N double bond is electrophilic and susceptible to nucleophilic attack.

One of the fundamental reactions of the butylidene moiety is its reduction to form the corresponding N-butylcyclohexylamine. This transformation can be achieved using various reducing agents, such as sodium borohydride (B1222165) or catalytic hydrogenation. Conversely, the imine can be a precursor to more complex structures through addition reactions. For example, the addition of organometallic reagents to the imine bond can lead to the formation of α-branched amines.

Furthermore, the protons on the carbon atom adjacent to the imine (the α-carbon of the butylidene chain) exhibit enhanced acidity, allowing for deprotonation to form an aza-enolate equivalent. This intermediate can then react with various electrophiles, enabling the elongation and functionalization of the butylidene chain. While specific studies on N-butylidene-cyclohexanamine are not abundant, the reactivity patterns of aldimines are well-established in organic synthesis.

The following table outlines some potential modifications at the butylidene chain:

| Reaction Type | Reagents and Conditions | Product Type |

| Reduction | NaBH4, MeOH or H2, Pd/C | N-butylcyclohexylamine |

| Nucleophilic Addition | Grignard reagents (R-MgX) or organolithium reagents (R-Li) | α-Substituted N-butylcyclohexylamines |

| α-Alkylation | LDA, then R-X | N-(α-alkylbutylidene)-cyclohexanamine |

| Aza-Henry Reaction | Nitroalkanes | β-Nitroamines |

N-Substituted Cyclohexyl Aldimines and Ketimines in Organic Synthesis

N-substituted cyclohexyl aldimines and ketimines, including N-butylidene-cyclohexanamine, are valuable intermediates in organic synthesis. Their utility stems from the reactivity of the imine bond and the stereochemical influence of the cyclohexyl group. A microwave-assisted, solvent-free method has been reported for the efficient synthesis of various N-substituted aldimines, highlighting the accessibility of this class of compounds organic-chemistry.org.

These imines can serve as precursors to a variety of amines through reduction or nucleophilic addition. The cyclohexyl group can impart steric bulk that influences the stereochemical outcome of reactions at the imine center, making them useful in asymmetric synthesis. For instance, chiral N-substituted imines are employed as electrophiles in reactions with nucleophiles to generate chiral amines.

Moreover, N-substituted cyclohexyl aldimines can participate in cycloaddition reactions. For example, they can react with ketenes in a [2+2] cycloaddition to form β-lactams, which are important structural motifs in medicinal chemistry.

Design and Application of N-butylidene-cyclohexanamine-Derived Schiff Bases as Ligands in Catalysis

Schiff bases are well-known for their ability to form stable complexes with a wide range of transition metals, and these complexes often exhibit significant catalytic activity. The nitrogen atom of the imine group in N-butylidene-cyclohexanamine can coordinate to a metal center, and if the butylidene or cyclohexyl moiety is further functionalized with other donor atoms (e.g., hydroxyl or carboxyl groups), the resulting Schiff base can act as a multidentate ligand.

While specific catalytic applications of N-butylidene-cyclohexanamine complexes are not extensively documented, the broader class of Schiff base metal complexes has been employed in a variety of catalytic transformations. These include oxidation, reduction, and carbon-carbon bond-forming reactions. The steric and electronic properties of the Schiff base ligand, which can be tuned by modifying the substituents on the cyclohexyl ring or the butylidene chain, play a crucial role in determining the activity and selectivity of the metal catalyst.

For example, chiral Schiff base ligands derived from cyclohexanediamine have been used in asymmetric catalysis. A study on a chiral cubane-based Schiff base ligand incorporating a trans-1,2-diaminocyclohexane unit showed modest enantioselectivity in Henry reactions, with computational studies suggesting that the axial hydrogens of the cyclohexyl moiety contribute to the stereochemical control nih.gov. This highlights the potential of incorporating the N-cyclohexyl moiety into chiral ligands for asymmetric catalysis.

The table below presents some catalytic applications of transition metal complexes with Schiff base ligands analogous to N-butylidene-cyclohexanamine.

| Catalytic Reaction | Metal Center | Ligand Type | Potential Application |

| Asymmetric Epoxidation | Mn(III), Cr(III) | Chiral Salen-type | Synthesis of chiral epoxides |

| Asymmetric Henry Reaction | Cu(II) | Chiral diamine-based | Synthesis of chiral nitroaldols |

| Suzuki Coupling | Pd(II) | Phosphine-imine | Cross-coupling reactions |

| Olefin Polymerization | Ti(IV), Zr(IV) | Salicylaldimine | Production of polyolefins |

Applications in the Synthesis of Complex Nitrogen-Containing Molecular Architectures

The N-butylidene-cyclohexanamine moiety can serve as a building block for the synthesis of more complex nitrogen-containing molecules, particularly heterocycles. The imine functionality is a key reactive site for cyclization reactions. Nitrogen-containing heterocycles are prevalent in natural products, pharmaceuticals, and materials science nih.govopenmedicinalchemistryjournal.com.

One common strategy involves the reaction of the imine with a molecule containing two electrophilic sites, leading to the formation of a heterocyclic ring. For example, reaction with an α,β-unsaturated ketone could, in principle, lead to the formation of a substituted piperidine ring through a tandem aza-Michael addition and subsequent cyclization.

Furthermore, N-tert-butanesulfinyl imines, which are conceptually related to N-butylidene-cyclohexanamine, have been extensively used in the asymmetric synthesis of nitrogen-containing heterocycles. The chiral sulfinyl group acts as a powerful chiral auxiliary, directing the stereochemical outcome of nucleophilic additions to the imine, with subsequent transformations leading to the enantioselective synthesis of piperidines and other N-heterocycles sioc-journal.cn. This approach underscores the potential of using chiral auxiliaries on the nitrogen of cyclohexyl imines for the asymmetric synthesis of complex nitrogenous architectures.

Advanced Chemical Applications of N Butylidene Cyclohexanamine As a Specialized Reagent and Intermediate

Precursor in Fine Chemical Synthesis and Specialty Chemicals Production

N-butylidene-cyclohexanamine serves as a valuable intermediate in the synthesis of a variety of fine and specialty chemicals. The imine bond is a key reactive site, allowing for nucleophilic additions and cycloaddition reactions to construct more complex molecular architectures.

One of the primary applications of this compound is in the synthesis of complex nitrogen-containing molecules. The carbon-nitrogen double bond can be readily targeted by various nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. This reactivity is particularly useful in the construction of heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals. For instance, research has shown that imines derived from cyclohexylamine (B46788) can undergo reactions to form substituted piperidines and other nitrogenous ring systems.

Furthermore, N-butylidene-cyclohexanamine is employed in the production of specialty chemicals with specific functionalities. Its ability to participate in condensation reactions makes it a useful component in the synthesis of larger, more complex molecules with tailored properties. These specialty chemicals may find use as additives, coatings, or in the formulation of advanced materials.

Role in the Development of Novel Catalytic Systems (e.g., Organocatalysis, Ligands for Metal Catalysis)

The structural characteristics of N-butylidene-cyclohexanamine make it an attractive scaffold for the development of novel catalytic systems, both in organocatalysis and as a ligand for metal-catalyzed reactions.

Organocatalysis: Chiral derivatives of cyclohexylamine are well-established as effective organocatalysts. The introduction of the N-butylidene group can modulate the steric and electronic properties of these catalysts, potentially leading to improved reactivity and stereoselectivity in various organic transformations. While direct organocatalytic applications of N-butylidene-cyclohexanamine itself are not extensively documented, its derivatives hold promise in this area.

Ligands for Metal Catalysis: The nitrogen atom of the imine group in N-butylidene-cyclohexanamine can act as a coordinating atom for transition metals. By modifying the butylidene or cyclohexyl fragments with additional donor atoms, multidentate ligands can be synthesized. These ligands can then be complexed with various metals to create catalysts for a wide range of reactions, including cross-coupling, hydrogenation, and polymerization. The steric bulk provided by the cyclohexyl group can play a crucial role in influencing the selectivity of the catalytic process.

Green Chemistry Applications Utilizing N-butylidene-cyclohexanamine (e.g., Recyclable Reagents, Solvent-Free Processes)

In line with the principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, N-butylidene-cyclohexanamine offers potential advantages in several areas. chemijournal.commdpi.com

Recyclable Reagents: The synthesis of N-butylidene-cyclohexanamine itself can be a high-atom-economy reaction, producing water as the only byproduct. Furthermore, the imine can be used as a protecting group for cyclohexylamine, which can be easily removed and the amine recycled. Research into immobilizing catalysts derived from this scaffold onto solid supports could lead to the development of recyclable catalytic systems, further enhancing their green credentials.

Solvent-Free Processes: The formation of imines, including N-butylidene-cyclohexanamine, can often be carried out under solvent-free conditions. researchgate.netdergipark.org.tr This approach significantly reduces the environmental impact associated with the use of volatile organic solvents. Mechanochemical methods, such as grinding, have been shown to be effective for the synthesis of N-substituted amines without the need for a solvent. researchgate.net Additionally, Michael-type additions of amines to electron-deficient alkenes have been successfully performed in the absence of both solvents and catalysts. researchgate.net

Material Science Applications (e.g., Precursors for Functional Polymers and Advanced Materials)

The reactivity of N-butylidene-cyclohexanamine makes it a promising precursor for the synthesis of functional polymers and advanced materials.

Precursors for Functional Polymers: The imine functionality can be utilized as a reactive handle for polymerization or for the post-polymerization modification of existing polymers. For example, it could be incorporated into a polymer backbone or as a pendant group to introduce specific properties or to serve as a site for further chemical transformations. Polymers containing the cyclohexylamine moiety are known to have applications in various fields, and the N-butylidene group provides a versatile entry point for creating novel polymeric structures. The development of functional polymers often relies on the use of versatile building blocks that can be readily incorporated into polymer chains. nih.govresearchgate.net

Advanced Materials: As an intermediate, N-butylidene-cyclohexanamine can contribute to the synthesis of advanced materials with specific properties. vulcanchem.com For instance, it can be a component in the synthesis of organic frameworks or coordination polymers where the nitrogen atom coordinates to metal centers. The resulting materials could exhibit interesting properties such as porosity, catalytic activity, or specific optical or electronic characteristics.

Q & A

Basic: What synthetic methodologies are recommended for Cyclohexanamine, N-butylidene- in laboratory settings?

Methodological Answer:

Cyclohexanamine, N-butylidene- can be synthesized via condensation reactions. A validated approach involves reacting cyclohexanamine with butyl aldehyde under controlled conditions. For example:

- Step 1: Equimolar amounts of cyclohexanamine and butyl aldehyde are refluxed in anhydrous ethanol at 60–70°C for 6–8 hours under nitrogen atmosphere to prevent oxidation .

- Step 2: The Schiff base intermediate (N-butylidene derivative) is purified via vacuum distillation or recrystallization.

- Key Considerations: Monitor reaction progress using thin-layer chromatography (TLC) with a mobile phase of ethyl acetate/hexane (3:7). Confirm product formation via FT-IR (C=N stretch ~1640 cm⁻¹) and ¹³C NMR (imine carbon resonance ~150–160 ppm) .

Basic: How is the molecular structure of Cyclohexanamine, N-butylidene- characterized experimentally?

Methodological Answer:

Structural elucidation involves:

- X-ray Crystallography: Resolve bond lengths and angles (e.g., C-N bond ~1.28 Å for the imine group) .

- NMR Spectroscopy:

- Mass Spectrometry (MS): Confirm molecular ion peaks (e.g., m/z 231.3764 for C₁₆H₂₅N) and fragmentation patterns .

Basic: What are the stability considerations for storing Cyclohexanamine, N-butylidene-?

Methodological Answer:

- Storage Conditions: Store in airtight, amber-glass containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the imine bond .

- Stability Tests: Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to assess impurity profiles .

- Reactivity Warnings: Avoid contact with strong acids/bases to prevent decomposition into cyclohexanamine and butyl aldehyde .

Advanced: How can computational models predict solvent effects on the reactivity of Cyclohexanamine, N-butylidene-?

Methodological Answer:

- Quantum Chemical Calculations: Use Gaussian or ORCA software for density functional theory (DFT) simulations.

- Solvent Models: Apply the polarizable continuum model (PCM) to evaluate solvation energies in polar (e.g., water) vs. nonpolar (e.g., hexane) solvents .

- Reactivity Indices: Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the imine nitrogen often acts as a nucleophile in polar aprotic solvents .

- QSPR/Neural Networks: Train models using datasets of similar Schiff bases to predict solubility and reaction kinetics .

Advanced: What mechanistic insights explain contradictory data in catalytic hydrogenation of Cyclohexanamine derivatives?

Methodological Answer:

- Contradiction: Discrepancies in hydrogenation yields may arise from steric hindrance or catalyst poisoning.

- Experimental Design:

- Mechanistic Probes: Introduce isotopic labeling (e.g., D₂ instead of H₂) to track hydrogen incorporation into the amine product .

Advanced: How do steric and electronic effects influence the biological activity of Cyclohexanamine derivatives?

Methodological Answer:

- Steric Effects: Use molecular docking (AutoDock Vina) to assess binding affinity with target proteins. Bulky substituents (e.g., N-butylidene) may hinder entry into hydrophobic pockets .

- Electronic Effects: Perform Hammett analysis to correlate substituent electronic parameters (σ) with bioactivity. Electron-withdrawing groups on the cyclohexane ring enhance electrophilicity at the imine nitrogen .

- Case Study: Compare IC₅₀ values of N-butylidene derivatives against cyclohexanamine in enzyme inhibition assays (e.g., acetylcholinesterase) .

Advanced: What analytical strategies resolve ambiguities in ecological toxicity assessments for this compound?

Methodological Answer:

- Toxicity Data Gaps: Existing SDS lack ecotoxicological data (e.g., LC₅₀ for aquatic organisms) .

- Proposed Workflow:

- Microcosm Studies: Expose Daphnia magna to graded concentrations (0.1–10 mg/L) and monitor mortality/behavior over 48 hours.

- QSAR Modeling: Use EPI Suite to estimate biodegradation half-lives and bioaccumulation factors .